molecular formula C17H14Cl2N4O2 B2964169 1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-chloro-2-methylphenyl)urea CAS No. 1070960-26-7

1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-chloro-2-methylphenyl)urea

Cat. No.: B2964169
CAS No.: 1070960-26-7
M. Wt: 377.23
InChI Key: PCVJWMRCLYTKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-chloro-2-methylphenyl)urea is a urea derivative based on a pyrido[1,2-a]pyrimidin-4-one scaffold. The compound features a 7-chloro and 2-methyl substitution on the pyrimidinone core, with a urea linkage at position 3 connecting to a 3-chloro-2-methylphenyl group.

Properties

IUPAC Name

1-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(3-chloro-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2/c1-9-12(19)4-3-5-13(9)21-17(25)22-15-10(2)20-14-7-6-11(18)8-23(14)16(15)24/h3-8H,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVJWMRCLYTKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2=C(N=C3C=CC(=CN3C2=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-chloro-2-methylphenyl)urea (CAS Number: 1070960-26-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₇H₁₄Cl₂N₄O₂
Molecular Weight377.2 g/mol
CAS Number1070960-26-7

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of pyrido[1,2-a]pyrimidine have shown promising results against various cancer cell lines. Specifically, compounds that interfere with microtubule assembly and induce apoptosis in breast cancer cells (MDA-MB-231) have been highlighted in the literature. These compounds demonstrated a capacity to enhance caspase-3 activity, suggesting their potential as chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases implicated in cancer progression. For example, related compounds have been shown to target tyrosine kinases, which play crucial roles in cell signaling pathways associated with growth and proliferation .

Case Studies

  • In Vitro Studies : In a study evaluating the effects on MDA-MB-231 cells, it was found that treatment with related pyrido[1,2-a]pyrimidine derivatives resulted in significant morphological changes and increased apoptosis rates at concentrations as low as 1 μM .
  • In Vivo Studies : Animal models treated with pyrido[1,2-a]pyrimidine-based compounds demonstrated reduced tumor growth and improved survival rates compared to control groups. These findings support the hypothesis that these compounds can act as effective anticancer agents .

Comparative Analysis

The biological activities of this compound can be compared to other known compounds within its class.

Compound NameActivity TypeReference
TAK-733MEK/ERK inhibition
PD-173955Tyrosine kinase inhibition
1-H-pyrazole derivativesAntiproliferative

Comparison with Similar Compounds

Table 1: Substituent Profiles of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound Name Position 2 Substitution Position 3 Substitution Position 7 Substitution
Target Compound 2-Methyl 3-(3-Chloro-2-methylphenyl)urea 7-Chloro
2-(3-Methoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 3-Methoxyphenyl None (unsubstituted) Piperazin-1-yl
2-(3-Methoxyphenyl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 3-Methoxyphenyl None (unsubstituted) 4-Methylpiperazin-1-yl
2-(3-Methoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one 3-Methoxyphenyl None (unsubstituted) (3R)-3-Methylpiperazin-1-yl
7-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-2-(3-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one 3-Methoxyphenyl None (unsubstituted) (3R,5S)-3,5-Dimethylpiperazin-1-yl

Key Observations:

Position 2 : The target compound features a 2-methyl group , whereas the patent compounds all have a 3-methoxyphenyl substitution. Methoxy groups are electron-donating and may enhance solubility, while methyl groups could increase steric bulk and lipophilicity .

Position 3: The target compound uniquely incorporates a urea-linked 3-chloro-2-methylphenyl group, absent in the patent compounds.

Position 7 : The target compound has a 7-chloro substituent, contrasting with the patent compounds’ piperazine derivatives (e.g., 4-methylpiperazin-1-yl). Chloro groups are electron-withdrawing and may enhance electrophilic interactions, while piperazine moieties often improve solubility and pharmacokinetic properties .

Hypothesized Functional Differences

  • Bioactivity : The urea group in the target compound may confer distinct binding modes compared to the unsubstituted position 3 in the patent derivatives. For example, urea could interact with polar residues in enzyme active sites, enhancing inhibitory potency.
  • Selectivity : The 7-chloro substituent might reduce off-target effects compared to piperazine-based derivatives, which are prone to interactions with amine-binding receptors (e.g., GPCRs) .
  • Metabolic Stability : The 3-chloro-2-methylphenyl group in the target compound could slow oxidative metabolism compared to the 3-methoxyphenyl group in the patent compounds, which may undergo demethylation .

Research Implications and Limitations

The patent focuses on piperazine-substituted derivatives, suggesting they may prioritize CNS or kinase targets where amine interactions are critical. In contrast, the target compound’s urea and chloro substituents could align with protease or phosphatase inhibition. Further studies are needed to validate these hypotheses.

Q & A

Q. What are the recommended synthetic routes for preparing this urea derivative, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound’s synthesis typically involves coupling a pyrido[1,2-a]pyrimidinone precursor with a substituted phenylurea moiety. Key steps include:

  • Nucleophilic substitution : Reacting 7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-amine with 3-chloro-2-methylphenyl isocyanate under anhydrous conditions (e.g., in DMF or THF) at 60–80°C for 12–24 hours .
  • Catalysis : Use of triethylamine or DMAP to enhance reactivity.
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to isocyanate) and employ inert atmosphere (N₂/Ar) to minimize side reactions.
    Data Example : Analogous urea derivatives (e.g., 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea) achieved yields of 30–48% under similar conditions, with purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR in deuterated DMSO or CDCl₃. Key signals include:
    • Urea NH protons at δ 8.5–9.5 ppm (broad singlet).
    • Pyrido-pyrimidinone aromatic protons at δ 7.0–8.5 ppm .
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: methanol/water). Refine structures using SHELXL (e.g., R factor < 0.065) with data collected at 110 K . For example, related pyrido-pyrimidinones showed mean C–C bond lengths of 1.35–1.45 Å .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond lengths, R factors) be resolved during structural refinement?

Methodological Answer:

  • Data-parameter ratio : Ensure ≥ 15:1 to avoid overfitting .
  • Twinned Data : Use SHELXL’s TWIN/BASF commands for handling twinning in macromolecular crystals .
  • Thermal Motion : Apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms. For example, a related pyrido-pyrimidinone structure achieved R = 0.065 using ADPs and high-resolution data (≤ 0.8 Å) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound’s bioactivity?

Methodological Answer:

  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) using the crystal structure to predict interactions with target proteins.
  • Analog Synthesis : Modify substituents (e.g., chlorine position, methyl groups) and compare bioactivity. For instance, replacing 3-chloro-2-methylphenyl with 4-trifluoromethylphenyl in urea derivatives altered IC₅₀ values by 10-fold in kinase assays .
  • Data Cross-validation : Pair experimental IC₅₀ values with computed binding energies (ΔG) to identify outliers .

Q. How should researchers address contradictions in solubility/stability data across experimental replicates?

Methodological Answer:

  • Controlled Conditions : Standardize solvent systems (e.g., DMSO stock solutions stored at −20°C with < 0.1% H₂O).
  • Analytical Techniques : Use HPLC-UV (C18 column, acetonitrile/water gradient) to monitor degradation. For example, urea derivatives showed <5% degradation over 72 hours at 25°C in pH 7.4 buffer .
  • Statistical Analysis : Apply Grubbs’ test to identify outliers in triplicate measurements .

Q. What experimental designs are optimal for evaluating this compound’s metabolic stability?

Methodological Answer:

  • In vitro Hepatic Models : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

  • Kinetic Parameters : Calculate intrinsic clearance (CLₐᵢₙₜ) using the substrate depletion method:

    CLint=ln(2)×microsomal protein concentrationt1/2\text{CL}_{\text{int}} = \frac{\ln(2) \times \text{microsomal protein concentration}}{t_{1/2}}

    Example: A structurally similar urea derivative exhibited CLₐᵢₙₜ = 12 µL/min/mg .

Q. How can researchers validate the purity of this compound for in vivo studies?

Methodological Answer:

  • Multi-method Verification :
    • HPLC : ≥ 95% purity (C18 column, 220 nm detection).
    • Elemental Analysis : Match calculated vs. observed C, H, N values (e.g., Δ < 0.4%) .
    • HRMS : Confirm molecular ion ([M+H]⁺) with < 3 ppm error .

Q. What advanced techniques are recommended for studying intermolecular interactions in co-crystals?

Methodological Answer:

  • Co-crystallization : Screen with common co-formers (e.g., succinic acid, caffeine) using solvent-drop grinding.
  • Hirshfeld Surface Analysis : Quantify interaction types (e.g., H-bonding, π-π stacking) via CrystalExplorer .
  • Thermal Analysis : Perform DSC/TGA to assess stability (e.g., melting points 150–200°C for urea co-crystals) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.